9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound characterized by its unique molecular structure and significant applications in materials science. The compound's molecular formula is , and it has a molecular weight of approximately 503.3 g/mol. This compound is known for its role in synthesizing advanced materials, particularly in the field of organic electronics.
The compound has been cataloged under several identifiers including CAS number 871696-12-7. It is available through various chemical suppliers and has been extensively studied in scientific literature for its applications in photoluminescent materials and organic light-emitting diodes (OLEDs).
9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole belongs to the class of carbazole derivatives, which are known for their aromatic properties and ability to participate in various chemical reactions. Its classification as a boron-containing compound also highlights its relevance in the synthesis of organoboron compounds used in polymer chemistry.
The synthesis of 9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can be achieved through several methods. A notable approach involves palladium-catalyzed Suzuki coupling reactions. This method allows for the formation of carbon-boron bonds, which are crucial for constructing the compound's dioxaborolane moiety.
The molecular structure of 9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole features a carbazole core substituted with a hexyl group and two dioxaborolane units.
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCC
LDQNNBZJNCAYDL-UHFFFAOYSA-N
The compound's structure contributes to its electronic properties and potential applications in optoelectronic devices.
9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole participates in various chemical reactions typical of boron-containing compounds.
The mechanism of action for 9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole primarily revolves around its role as a luminescent material.
9-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has significant applications in scientific research:
CAS No.:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 69722-44-7
CAS No.: 1704-69-4